molecular formula C15H17ClN4O B2396031 azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone CAS No. 951611-96-4

azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2396031
CAS No.: 951611-96-4
M. Wt: 304.78
InChI Key: NIWPIQKBCQCVJQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is a chemical compound that features a unique structure combining an azepane ring, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Azepane Ring: The azepane ring is synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is explored for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Azepan-1-yl(4-tert-butylphenyl)methanone: Similar structure but with a tert-butyl group instead of a chlorophenyl group.

    Azepan-1-yl(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methanone: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

Azepan-1-yl(1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl)methanone is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

azepan-1-yl-[1-(3-chlorophenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-12-6-5-7-13(10-12)20-11-14(17-18-20)15(21)19-8-3-1-2-4-9-19/h5-7,10-11H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWPIQKBCQCVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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